Ethyl 2-bromobenzo[d]thiazole-5-carboxylate
Description
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is a brominated thiazole derivative characterized by a benzo[d]thiazole core substituted with a bromine atom at the 2-position and an ethyl ester group at the 5-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules targeting enzymes or receptors. The bromine atom enhances electrophilic reactivity, making it valuable for further functionalization via cross-coupling reactions or nucleophilic substitutions . Its molecular formula is C₁₀H₈BrNO₂S, with a molar mass of 294.15 g/mol (exact mass may vary depending on substituents) .
Properties
IUPAC Name |
ethyl 2-bromo-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUBOAAVUNRWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromobenzo[d]thiazole-5-carboxylate typically involves the bromination of benzo[d]thiazole derivatives. One common method includes dissolving benzo[d]thiazole in an alcohol solvent, followed by the addition of a brominating reagent to introduce the bromine atom onto the benzene ring . The reaction is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the bromination reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 2 undergoes nucleophilic substitution reactions, enabling functionalization of the thiazole ring. Common reagents include amines, thiols, and organometallic catalysts.
Key Findings :
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Amide Formation : Reaction with ammonia in methanol generates the corresponding amide, retaining the ester group .
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Cross-Coupling : Palladium-catalyzed Suzuki reactions with arylboronic acids yield biaryl derivatives, useful in drug discovery.
Hydrolysis and Ester Functionalization
The ethyl ester undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates for further derivatization.
Key Findings :
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Carboxylic Acid Synthesis : Hydrolysis with lithium hydroxide produces the acid in near-quantitative yield .
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Acid Chloride Utility : The acid chloride intermediate reacts with amines (e.g., 3,4-dimethoxyaniline) to form amides under mild conditions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclization | CuBr₂, DMF, 100°C | Thiazolo[5,4-f]quinoline derivatives | 45–60% |
Key Findings :
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Copper-mediated cyclization generates complex heterocycles, expanding applications in materials science .
Click Chemistry and Bioorthogonal Reactions
The bromine substituent enables participation in click chemistry for bioconjugation or probe synthesis.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tetrazine Ligation | Tetrazine-Cy5 dye, PBS, rt | Fluorescent HSET inhibitor probes | 84–91% |
Key Findings :
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IEDDA Reaction : The bromine-free analog (TCO-tagged probe) reacts rapidly with tetrazine dyes for imaging mitotic spindles .
Methylation and Alkylation
The ester group can be trans-esterified or alkylated to modify solubility and reactivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trans-esterification | MeOH, H₂SO₄, reflux | Methyl 2-bromobenzo[d]thiazole-5-carboxylate | 95% |
Key Findings :
Biological Activity and Target Engagement
Derivatives of this compound exhibit inhibitory activity against HSET (KIFC1), a mitotic kinesin implicated in cancer .
| Derivative | Target | IC₅₀ | Application | Source |
|---|---|---|---|---|
| TCO-tagged probe 40 | HSET | 35–84 nM | Fluorescent cellular imaging |
Scientific Research Applications
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromobenzo[d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with ethyl 2-bromobenzo[d]thiazole-5-carboxylate but differ in substituents, halogen type, or substitution patterns:
Key Observations:
- Ester Group Variations : Methyl esters (e.g., methyl 2-bromo-5-methylthiazole-4-carboxylate) exhibit lower steric hindrance compared to ethyl esters, influencing solubility and metabolic stability .
- Functional Group Diversity: Amino or formyl groups (e.g., in ethyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate) enhance hydrogen-bonding capacity, critical for target binding in enzyme inhibitors .
Reactivity Trends:
- Brominated derivatives (e.g., this compound) exhibit higher reactivity in Suzuki-Miyaura couplings compared to chlorinated analogs due to bromine’s superior leaving-group ability .
- Methyl-substituted esters (e.g., methyl 2-bromo-5-methylthiazole-4-carboxylate) show slower hydrolysis rates under basic conditions compared to ethyl esters, as observed in solvent stability studies .
Biological Activity
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant studies that elucidate its biological effects.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzothiazole ring, along with an ethyl carboxylate functional group. Its molecular formula is with a molecular weight of approximately 272.12 g/mol. The presence of the bromine atom and the carboxylate group contributes to its reactivity and potential interactions with biological systems .
The exact mechanism of action for this compound is not fully understood; however, preliminary studies suggest that it may interact with specific biological targets, including cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, indicating that this compound could influence drug interactions and therapeutic efficacy.
Antimicrobial Properties
Compounds in the benzo[d]thiazole class, including this compound, have demonstrated notable antimicrobial activity. For instance, structure-activity relationship (SAR) studies indicate that derivatives with electron-withdrawing groups exhibit enhanced activity against various microbial strains. This compound has shown potential against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
Anticancer Potential
The compound's anticancer properties are also under investigation. Research has highlighted that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of mitotic kinesins like HSET (KIFC1). This compound may share these properties, warranting further exploration into its effects on cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromobenzo[d]thiazole-5-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminothiazole derivatives with brominating agents or coupling reagents like benzyl isocyanate under reflux conditions (80°C for 8 hours) in acetonitrile, followed by purification via preparative HPLC (27% yield) . Alternative routes include condensation with diethyl bromomalonate in toluene under reflux to form thiazole cores, as seen in malonate-based syntheses . Characterization often involves NMR, HPLC, and mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen bonding patterns (e.g., C–H⋯O interactions) .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- FT-IR to identify functional groups like ester carbonyls (C=O) and C-Br stretches .
Q. What safety protocols are essential when handling this compound?
Adhere to hazard codes such as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles, respirators), work in a fume hood, and avoid ignition sources (P210, P220). Store in airtight containers under inert gas (P233, P231) .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in drug discovery?
Molecular docking (e.g., Glide XP mode ) predicts binding affinities to biological targets like SIRT2 or DNA gyrase. For instance, derivatives with bulky substituents (e.g., adamantane groups) show enhanced steric complementarity in enzyme active sites . Density Functional Theory (DFT) calculations further elucidate electronic effects of bromine substitution on electrophilicity and reaction pathways.
Q. How do conflicting reaction yields arise in multi-step syntheses, and how can they be resolved?
Discrepancies in yields (e.g., 27% vs. higher yields in other studies) often stem from:
- Purification efficiency : Preparative HPLC vs. column chromatography .
- Reaction kinetics : Temperature sensitivity (e.g., 50°C vs. 80°C) and reagent stoichiometry .
- Side reactions : Competing pathways like hydrolysis of ester groups under basic conditions . Mitigate these by optimizing solvent polarity, using catalytic additives, or employing real-time monitoring (e.g., TLC).
Q. What strategies improve regioselectivity in introducing substituents to the thiazole core?
- Direct C-H amidation : Thermal or light-mediated methods enable selective functionalization at the 2-position without metal catalysts .
- Microwave-assisted synthesis : Accelerates reactions, reducing side-product formation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during multi-step syntheses .
Q. How do structural modifications impact biological activity in thiazole derivatives?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Br, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., SIRT2 inhibitors) .
- Ester-to-acid hydrolysis improves solubility and bioavailability, critical for in vivo efficacy .
- Heterocyclic extensions (e.g., pyridyl groups) increase π-π stacking interactions with DNA gyrase .
Methodological Considerations
Q. How to validate the purity of this compound for pharmacological assays?
Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical values), and melting point consistency . For trace impurities, use LC-MS to identify byproducts (e.g., de-esterified acids or dimerization products).
Q. What experimental controls are critical in studying this compound’s stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
